Home > Products > Screening Compounds P102582 > 2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol
2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol -

2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol

Catalog Number: EVT-4562960
CAS Number:
Molecular Formula: C12H11ClFN3O
Molecular Weight: 267.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(3-chloro-2-((5-((2,6-dichloro-3,5-dimethoxybenzyl)oxy)pyrimidin-2-yl)amino)-5-fluorophenyl)acrylamide (BLU554) []

Compound Description: BLU554 is a potent and selective FGFR4 inhibitor. It is a clinical candidate for the treatment of hepatocellular carcinoma (HCC) driven by aberrant FGFR4 signaling. BLU554 selectively targets a cysteine residue in the FGFR4 kinase domain, forming a covalent bond. []

2. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) []

Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), essential components of the RAS/RAF/MEK/ERK signaling pathway frequently activated in cancers. []

Relevance: Like 2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol, GDC-0994 features a pyrimidine ring with an amino substituent at the 4-position. This shared feature suggests potential commonalities in their binding modes, particularly if interacting with kinases or similar protein targets. Both compounds contain halogenated aromatic moieties, contributing to their physicochemical properties and potentially influencing their target selectivity and binding affinity. Notably, GDC-0994 incorporates a pyridin-2(1H)-one ring system and a hydroxyethyl substituent, structural elements absent in 2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol, highlighting their distinct pharmacological profiles. []

3. PF-06459988 []

Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of the T790M-containing epidermal growth factor receptor (EGFR) mutants, frequently implicated in resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). []

Relevance: Both PF-06459988 and 2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol belong to the pyrimidine derivative family, a class of compounds known for its diverse biological and chemotherapeutic applications. [, ] This shared chemical class suggests a potential for overlapping pharmacological activities, although their specific targets and mechanisms of action may differ.

4. (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid [, , ]

Compound Description: (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl) propanoic acid is investigated for its potential use in pharmaceutical compositions, particularly for solid dosage forms. [, , ] The specific therapeutic targets and mechanisms of action are not detailed in the provided abstracts.

Relevance: Similarities to 2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol include the presence of a pyrimidine ring, suggesting a potential for shared chemical reactivity and potential for analogous synthetic routes. Additionally, both compounds contain a halogenated phenyl ring, indicating potential similarities in their physicochemical characteristics and possible influences on their biological activity. [, , ]

5. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide []

Compound Description: This compound exhibits promising anticancer activity, demonstrating significant inhibition of the proliferation of several human cancer cell lines. Its mechanism of action is linked to the inhibition of specific protein targets, as suggested by molecular docking studies. []

6. 2-[4-[6-(isopropylamino) pyrimidin-4-yl]-1H-pyrrolo[2,3-b] pyridin-6-yl] amino] ethanol []

Compound Description: Identified through pharmacophore modeling and docking studies as a potential CDK9/cyclin T1 kinase inhibitor, this compound shows promise as an anticancer agent. It exhibits a good docking score against the target kinase and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, suggesting its potential for further development. []

7. ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) []

Compound Description: PF-06700841 is a dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), crucial components of the JAK/STAT signaling pathway involved in inflammatory and autoimmune diseases. This compound is currently in Phase II clinical development for treating several autoimmune conditions. []

8. HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) []

Compound Description: HNPC-A9229 is a novel fungicide with excellent activity against various plant pathogens, including Puccinia sorghi and Erysiphe graminis. It demonstrates superior or comparable fungicidal potency to commercially available fungicides like diflumetorim and tebuconazole, while exhibiting low toxicity to rats. []

Properties

Product Name

2-{[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino}ethanol

IUPAC Name

2-[[6-(3-chloro-2-fluorophenyl)pyrimidin-4-yl]amino]ethanol

Molecular Formula

C12H11ClFN3O

Molecular Weight

267.68 g/mol

InChI

InChI=1S/C12H11ClFN3O/c13-9-3-1-2-8(12(9)14)10-6-11(15-4-5-18)17-7-16-10/h1-3,6-7,18H,4-5H2,(H,15,16,17)

InChI Key

PVEDQPUMZQEXPB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CC(=NC=N2)NCCO

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CC(=NC=N2)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.